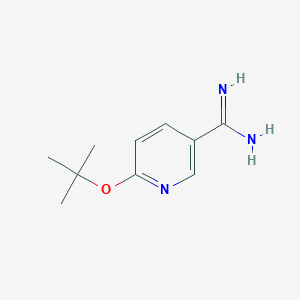
N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide
Übersicht
Beschreibung
N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide, also known as NBT-1, is a novel small molecule inhibitor of the enzyme caspase-3. Caspase-3 is a key enzyme in apoptosis, or programmed cell death, and can be inhibited by NBT-1. NBT-1 has been studied for its potential applications in both laboratory experiments and therapeutic treatments, due to its ability to inhibit caspase-3 activity.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives, including N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide, have been studied for their antimicrobial properties . They exhibit a broad spectrum of activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Research
These compounds have shown promise in anticancer research . Their ability to interact with various biological targets can lead to the development of novel anticancer drugs. Research has focused on synthesizing imidazole derivatives that can inhibit the growth of cancer cells .
Anti-inflammatory and Analgesic Effects
Imidazole derivatives are also known for their anti-inflammatory and analgesic effects . They can be used to treat inflammatory conditions and pain without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antitubercular Agents
The fight against tuberculosis (TB) has led to the exploration of imidazole derivatives as antitubercular agents . These compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, the bacteria responsible for TB .
Antiviral Applications
Research into antiviral applications of imidazole derivatives is ongoing. These compounds have shown potential in inhibiting viral replication, which is crucial in the treatment of viral infections .
Antioxidant Properties
The antioxidant properties of imidazole derivatives make them useful in protecting cells from oxidative stress . This is important in preventing diseases associated with oxidative damage, such as neurodegenerative disorders .
Gastroprotective Effects
Some imidazole derivatives have gastroprotective effects . They can be used to develop drugs that protect the gastric mucosa from ulcers and erosions, offering an alternative to current ulcer medications .
Enzyme Inhibition
These compounds can act as enzyme inhibitors , targeting specific enzymes involved in disease processes. This application is significant in designing drugs for conditions like Alzheimer’s disease, where enzyme activity is a key factor .
Wirkmechanismus
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The imidazole ring is known to interact with various biological targets due to its amphoteric nature . It can show both acidic and basic properties, which allows it to form different types of bonds with target molecules .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole compounds .
Eigenschaften
IUPAC Name |
N-benzyl-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(19-12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)20-11-10-18-17(20)22/h1-11H,12H2,(H,18,22)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRITEZIFWNJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)







![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid](/img/structure/B1372636.png)


![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)
![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1372641.png)